N-(Phenylmethoxy)-1,5-pentanediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

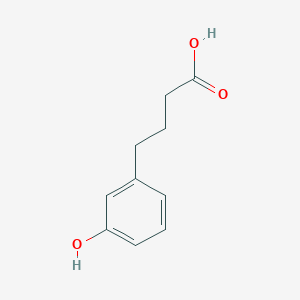

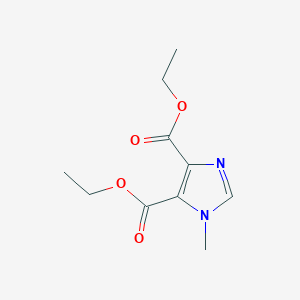

N-(Phenylmethoxy)-1,5-pentanediamine, also known as FTY720 or fingolimod, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug but has since been found to have a range of other biological effects.

Mechanism Of Action

N-(Phenylmethoxy)-1,5-pentanediamine exerts its biological effects through the modulation of sphingosine-1-phosphate (S1P) signaling. S1P is a lipid mediator that regulates various cellular processes, including cell survival, migration, and differentiation. N-(Phenylmethoxy)-1,5-pentanediamine is phosphorylated by sphingosine kinase 2 (SphK2) to form N-(Phenylmethoxy)-1,5-pentanediamine-phosphate (N-(Phenylmethoxy)-1,5-pentanediamine-P), which acts as a functional antagonist of S1P receptors. N-(Phenylmethoxy)-1,5-pentanediamine-P binds to S1P receptors on lymphocytes, causing their internalization and degradation, leading to the sequestration of lymphocytes in lymphoid organs and preventing their migration to peripheral tissues.

Biochemical And Physiological Effects

N-(Phenylmethoxy)-1,5-pentanediamine has been found to have a range of biochemical and physiological effects. In addition to its immunosuppressive effects, N-(Phenylmethoxy)-1,5-pentanediamine has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. N-(Phenylmethoxy)-1,5-pentanediamine has also been found to have neuroprotective effects, including the reduction of neuronal damage and the promotion of remyelination in the central nervous system.

Advantages And Limitations For Lab Experiments

N-(Phenylmethoxy)-1,5-pentanediamine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(Phenylmethoxy)-1,5-pentanediamine has some limitations, including its low bioavailability and potential toxicity at high doses.

Future Directions

There are several potential future directions for the research on N-(Phenylmethoxy)-1,5-pentanediamine. One area of interest is the development of new derivatives of N-(Phenylmethoxy)-1,5-pentanediamine with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-(Phenylmethoxy)-1,5-pentanediamine in other diseases, including Alzheimer's disease and diabetes. Additionally, the use of N-(Phenylmethoxy)-1,5-pentanediamine in combination with other drugs for enhanced therapeutic effects is an area of active research.

Conclusion

N-(Phenylmethoxy)-1,5-pentanediamine is a synthetic compound with significant potential for therapeutic applications in various diseases. Its mechanism of action involves the modulation of S1P signaling, leading to its immunosuppressive, anti-cancer, and neuroprotective effects. While N-(Phenylmethoxy)-1,5-pentanediamine has several advantages for lab experiments, it also has some limitations, including its low bioavailability and potential toxicity at high doses. The future directions for research on N-(Phenylmethoxy)-1,5-pentanediamine include the development of new derivatives with improved pharmacological properties and the investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

N-(Phenylmethoxy)-1,5-pentanediamine is synthesized through a multistep process that involves the reaction of 2-amino-2-methyl-1-propanol with 3-phenylpropanal to form the intermediate N-(3-phenylpropyl)-2-amino-2-methyl-1-propanol. This intermediate is then reacted with pentanedione to produce N-(Phenylmethoxy)-1,5-pentanediamine. The final product is obtained through purification and crystallization processes.

Scientific Research Applications

N-(Phenylmethoxy)-1,5-pentanediamine has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, N-(Phenylmethoxy)-1,5-pentanediamine has been shown to reduce the frequency and severity of relapses and delay the progression of disability. In cancer, N-(Phenylmethoxy)-1,5-pentanediamine has been found to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth. In transplant rejection, N-(Phenylmethoxy)-1,5-pentanediamine has been shown to prevent the rejection of transplanted organs by suppressing the immune response.

properties

IUPAC Name |

N'-phenylmethoxypentane-1,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c13-9-5-2-6-10-14-15-11-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGYQCPSHWDABN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455813 |

Source

|

| Record name | N-(Phenylmethoxy)-1,5-pentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Phenylmethoxy)-1,5-pentanediamine | |

CAS RN |

160388-21-6 |

Source

|

| Record name | N-(Phenylmethoxy)-1,5-pentanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.